molecular formula C6H5ClFNO B2890978 2-Amino-4-chloro-5-fluorophenol CAS No. 303181-72-8

2-Amino-4-chloro-5-fluorophenol

Cat. No.: B2890978
CAS No.: 303181-72-8
M. Wt: 161.56
InChI Key: AWOZTRYVCFNPGF-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with amino, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-fluorophenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The chloro and fluoro substituents are introduced through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure consistency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of phenolic compounds .

Scientific Research Applications

2-Amino-4-chloro-5-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-4-chloro-5-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the chloro and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and fluoro groups enhances its stability and allows for diverse chemical modifications .

Properties

IUPAC Name

2-amino-4-chloro-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOZTRYVCFNPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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